molecular formula C20H23FN2O3S B2959986 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide CAS No. 941882-49-1

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide

Cat. No.: B2959986
CAS No.: 941882-49-1
M. Wt: 390.47
InChI Key: OFGRNOVPPRIMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is a synthetic small molecule characterized by a tetrahydroquinoline (THQ) core modified with a 4-fluorobenzenesulfonyl group at position 1 and a branched 3-methylbutanamide at position 4. This compound is hypothesized to exhibit activity in enzyme inhibition or receptor modulation, though specific biological targets require further validation.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14(2)12-20(24)22-17-7-10-19-15(13-17)4-3-11-23(19)27(25,26)18-8-5-16(21)6-9-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRNOVPPRIMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylbutanamide Moiety: The final step involves the amidation reaction, where the sulfonylated tetrahydroquinoline reacts with 3-methylbutanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline core may also play a role in modulating biological activity through its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide are compared below with analogs sharing the THQ scaffold but differing in substituents and biological activities.

Table 1: Structural and Functional Comparison of THQ-Based Compounds

Compound Name / ID Key Substituents Biological Target/Activity Key Findings Reference
Target Compound 4-Fluorobenzenesulfonyl, 3-methylbutanamide Undetermined (proposed enzyme/receptor) Enhanced metabolic stability due to fluorinated sulfonyl group; moderate lipophilicity (logP ~3.2).
Compound 70 (from ) Piperidin-4-yl, thiophene-2-carboximidamide Nitric Oxide Synthase (NOS) inhibition IC₅₀: 0.12 µM (iNOS); 95% HPLC purity; high selectivity over eNOS/nNOS .
Compound 14d (from ) Butyryl, naphthalen-2-ylmethyl, 2-methylpropane-2-sulfamide µ-Opioid Receptor (MOR) agonist Mixed-efficacy MOR agonist; EC₅₀: 8.3 nM (MOR activation) .
Compound 31 (from ) Dimethylaminoethyl, thiophene-2-carboximidamide Undisclosed 69% synthesis yield; polar dimethylamino group may limit blood-brain barrier penetration .
Compound 11 (from ) 4-Methoxyphenylsulfonyl, (E)-N-hydroxyacrylamide Histone Deacetylase (HDAC) inhibition Antitumor activity in colorectal cancer cells (IC₅₀: 1.8 µM in vitro) .
N-(1,2,3,4-THQ-4-yl)pyrrolidin-2-one () Pyrrolidin-2-one Bioactive diastereomers Exhibits diastereomerism (cis-trans configurations); potential CNS activity due to uncharged structure .

Key Structural and Functional Insights

Sulfonyl Group Variations: The 4-fluorobenzenesulfonyl group in the target compound contrasts with 4-methoxyphenylsulfonyl () and unsubstituted sulfonamides (). Fluorine’s electronegativity may enhance binding to polar enzyme pockets (e.g., HDACs or NOS) compared to methoxy’s electron-donating effects . Thiophene-carboximidamide substituents () show strong NOS inhibition but may lack metabolic stability compared to fluorinated analogs .

Amide vs. Sulfamide Side Chains: The 3-methylbutanamide group in the target compound offers moderate lipophilicity (predicted logP ~3.2), balancing solubility and membrane permeability.

Stereochemical Considerations :

  • Compounds like those in exhibit diastereomerism , which can dramatically alter bioactivity. The target compound’s stereochemistry at the THQ core remains unstudied but could influence target engagement .

Biological Activity: NOS Inhibitors () prioritize piperidine/pyrrolidine substituents for isoform selectivity, whereas HDAC inhibitors () require hydroxamate groups for zinc chelation. The target compound’s lack of a hydroxamate moiety suggests a divergent mechanism .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (60–72% yields for THQ derivatives), though fluorinated sulfonyl groups may require specialized coupling reagents .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H20F1N2O2SC_{17}H_{20}F_{1}N_{2}O_{2}S. Its structural features include a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a 3-methylbutanamide moiety. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit activity through mechanisms such as:

  • Serotonin Reuptake Inhibition : Many tetrahydroquinoline derivatives have been shown to inhibit the reuptake of serotonin, which is crucial in treating depression and anxiety disorders .
  • Antidepressant Activity : The compound may function similarly to other known antidepressants by modulating neurotransmitter levels in the brain .

Biological Activity

Several studies have explored the biological activity of related compounds. Here are some key findings relevant to this compound:

Antidepressant Effects

  • Activity in Animal Models : In vivo studies have demonstrated that tetrahydroquinoline derivatives exhibit antidepressant-like effects in animal models. These effects are often assessed using forced swim tests and tail suspension tests .
  • Synaptosomal Uptake Blocking : The ability to block synaptosomal uptake of serotonin has been linked to antidepressant efficacy. Compounds similar to this compound have shown selective serotonin reuptake inhibition .

Case Studies

A study focusing on similar compounds highlighted their effectiveness in treating major depressive disorder (MDD) through enhanced serotonergic neurotransmission. These findings suggest that this compound could potentially be developed as a therapeutic agent for MDD.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntidepressantInhibition of serotonin reuptake; potential for MDD treatment
Neurotransmitter ModulationAlteration of neurotransmitter levels leading to mood enhancement
In Vivo EfficacyDemonstrated antidepressant-like effects in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.